molecular formula C6H10N2S B2523048 (2-Ethyl-1,3-thiazol-4-yl)methanamine CAS No. 933707-20-1

(2-Ethyl-1,3-thiazol-4-yl)methanamine

Cat. No.: B2523048
CAS No.: 933707-20-1
M. Wt: 142.22
InChI Key: HZZPGOJICYGVTC-UHFFFAOYSA-N
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Description

(2-Ethyl-1,3-thiazol-4-yl)methanamine: is a heterocyclic compound that contains a thiazole ring substituted with an ethyl group at the 2-position and a methanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1,3-thiazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylthioamide with formaldehyde and ammonia, leading to the formation of the thiazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-1,3-thiazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

(2-Ethyl-1,3-thiazol-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethyl-1,3-thiazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethyl-1,3-thiazol-2-yl)methanamine
  • (2-Methyl-1,3-thiazol-4-yl)methanamine
  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine

Uniqueness

(2-Ethyl-1,3-thiazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

(2-ethyl-1,3-thiazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-6-8-5(3-7)4-9-6/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZPGOJICYGVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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